cis-Octahydropyrrolo[3,4-b]pyridine

Enantiomeric purity Pharmaceutical impurity reference standard Moxifloxacin ANDA submission

cis-Octahydropyrrolo[3,4-b]pyridine (CAS 151213-42-2), also designated as (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine or (1R,6R)-2,8-diazabicyclo[4.3.0]nonane, is a chiral bicyclic diamine that serves as the essential C-7 side-chain precursor in the synthesis of the fourth-generation fluoroquinolone antibiotic moxifloxacin. The compound possesses two stereogenic centers with defined (R,R) absolute configuration, distinguishing it from its (S,S)-enantiomer (CAS 151213-40-0), which is the actual pharmacologically active intermediate used in moxifloxacin production.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 151213-42-2
Cat. No. B122999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Octahydropyrrolo[3,4-b]pyridine
CAS151213-42-2
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2CNCC2NC1
InChIInChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1
InChIKeyKSCPLKVBWDOSAI-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Octahydropyrrolo[3,4-b]pyridine (CAS 151213-42-2) Evidence Overview


cis-Octahydropyrrolo[3,4-b]pyridine (CAS 151213-42-2), also designated as (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine or (1R,6R)-2,8-diazabicyclo[4.3.0]nonane, is a chiral bicyclic diamine that serves as the essential C-7 side-chain precursor in the synthesis of the fourth-generation fluoroquinolone antibiotic moxifloxacin [1]. The compound possesses two stereogenic centers with defined (R,R) absolute configuration, distinguishing it from its (S,S)-enantiomer (CAS 151213-40-0), which is the actual pharmacologically active intermediate used in moxifloxacin production [2]. This (R,R)-enantiomer is primarily utilized as a reference standard and chiral impurity marker (Moxifloxacin EP Impurity G) in pharmaceutical quality control, analytical method validation, and regulatory submissions for generic moxifloxacin products [3].

Why Generic Substitution Fails for cis-Octahydropyrrolo[3,4-b]pyridine (CAS 151213-42-2)


The cis-octahydropyrrolo[3,4-b]pyridine scaffold contains two chiral centers, giving rise to four possible stereoisomers: the pharmacologically active (S,S)-enantiomer, its mirror-image (R,R)-enantiomer (CAS 151213-42-2), and two diastereomers (R,S and S,R) [1]. Moxifloxacin is exclusively manufactured as the (S,S)-enantiomer because the (R,R)-enantiomer exhibits substantially different biological properties [2]. Regulatory pharmacopoeias (Ph. Eur., USP) mandate strict enantiomeric purity limits—typically requiring the (R,R)-impurity to be controlled at ≤0.1% in moxifloxacin drug substance [3]. Consequently, the (R,R)-enantiomer cannot substitute for the (S,S)-intermediate in moxifloxacin synthesis; instead, its quantifiable value lies exclusively as a certified reference standard for chiral purity analysis, analytical method development, and stability studies in ANDA submissions [4]. Generic substitution with racemic cis-mixtures or trans-isomers is precluded by both stereospecific biological activity requirements and compendial quality specifications.

Product-Specific Quantitative Evidence Guide for cis-Octahydropyrrolo[3,4-b]pyridine (CAS 151213-42-2)


Regulatory Specification as Moxifloxacin Chiral Impurity G Standard

The (R,R)-enantiomer (CAS 151213-42-2) is codified as Moxifloxacin EP Impurity G in the European Pharmacopoeia (Ph. Eur.) and corresponding USP monographs. It is the specified chiral impurity that must be controlled in moxifloxacin drug substance [1]. The Pharmacopoeial HPLC method has been improved to achieve a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL for chiral impurity G, with linearity demonstrated over 0.30–2.50 µg/mL (R² > 0.998) [1]. This level of analytical sensitivity is essential for demonstrating compliance with the typical acceptance criterion of ≤0.1% for the (R,R)-enantiomer in moxifloxacin API [2].

Enantiomeric purity Pharmaceutical impurity reference standard Moxifloxacin ANDA submission

Pharmacopoeial Grade Enantiomeric Purity (>99.5% ee) Required for ANDA Reference Standards

Commercial suppliers provide the (R,R)-enantiomer at enantiomeric purities ranging from 98% to 99.4% . A dedicated capillary electrophoresis method was developed and validated to separate all four moxifloxacin stereoisomers (S,S; R,R; R,S; S,R) with a quantitation limit of 0.05% for each isomeric impurity, confirming that racemization is not a significant degradation pathway for the drug substance in solid state or solution [1]. The validated chiral HPLC method using cyclodextrin-type CSP achieved exceptional enantioselectivity for (S,S)- and (R,R)-moxifloxacin separation, employing an Analytical Quality by Design (AQbD) approach with Monte Carlo simulations for design space verification [2].

Enantiomeric excess Quality control reference standard Moxifloxacin generic development

Moxifloxacin In Vitro Antibacterial Activity: S,S-Enantiomer Superiority Validates (R,R)-Enantiomer as Critical Impurity Control

The (S,S)-enantiomer-derived moxifloxacin demonstrates MIC₉₀ values of 0.06 mg/L against quinolone-susceptible S. aureus and S. epidermidis, 0.12 mg/L for S. pyogenes and S. agalactiae, and 0.25 mg/L for S. pneumoniae [1]. Moxifloxacin displays 2- to 64-fold lower MICs than ciprofloxacin against S. aureus, streptococci, and enterococci [2]. In comparative studies, the rank order of potency for MSSA based on MIC₉₀ values was: gemifloxacin (0.063 mg/L) = moxifloxacin (0.063 mg/L) > gatifloxacin (0.05 mg/L) = levofloxacin (0.25 mg/L), with moxifloxacin showing the lowest mutant prevention concentration (MPC) of 0.25 mg/L vs levofloxacin at 1 mg/L [3]. The (R,R)-enantiomer-derived moxifloxacin (Impurity G) is reported to possess antibacterial activity but at a quantitatively different and inferior potency profile compared to the (S,S)-enantiomer, justifying its regulatory classification as a chiral impurity requiring tight control [4].

Moxifloxacin MIC Gram-positive antibacterial Fluoroquinolone resistance

Dual-Target Enzyme Inhibition: Moxifloxacin IC₅₀ Advantage Over Ciprofloxacin Validates (R,R)-Impurity Significance

Moxifloxacin is distinguished among fluoroquinolones as the only agent showing equivalent high inhibitory activity against both DNA gyrase and topoisomerase IV [1]. In cell-free assays, moxifloxacin exhibits IC₅₀ values for S. aureus DNA gyrase of 17 µM (wild-type) and for topoisomerase IV of 12 nM [2][3]. In comparison, ciprofloxacin shows IC₅₀ = 27 µM against wild-type S. aureus gyrase (approximately 1.6-fold weaker) [2]. Moxifloxacin IC₅₀ values are 50-90% lower than those of ciprofloxacin, norfloxacin, and sparfloxacin for both wild-type and single mutant enzymes of gyrase and topoisomerase IV [1]. Against E. coli DNA gyrase, moxifloxacin shows selectivity over topoisomerase IV (IC₅₀ = 0.51 vs 38.8 mg/L), indicating differential target engagement across species [4]. The stereochemistry of the C-7 bicyclic side chain is critical for this dual-target binding mode, meaning the (R,R)-enantiomer-derived impurity would exhibit altered binding kinetics and potentially reduced antibacterial efficacy [5].

DNA gyrase inhibition Topoisomerase IV Fluoroquinolone mechanism of action

Commercial Synthesis Yield and Process Efficiency: S,S-Enantiomer vs (R,R)-Enantiomer Production

Efficient synthesis of the pharmacologically active (S,S)-2,8-diazabicyclo[4.3.0]nonane was achieved with a total yield of 39.0%, significantly higher than the 29.0% reported in prior literature [1]. An alternative synthetic route using 2,3-pyridinedicarboxylic acid as starting material, employing D-tartaric acid resolution, achieved an overall yield of 32% with optical purity of 99.7% [2]. The racemic process using manganese dioxide and Pd/C successfully converted the undesired enantiomer into the racemate, enabling recycling and increasing total yield [1]. The (R,R)-enantiomer is typically isolated as the crystalline L-(+)-tartrate salt during the resolution step, while the (S,S)-enantiomer is purified as the D-(−)-tartrate salt [3]. Commercial suppliers offer both enantiomers at scale (up to kg quantities) with purity specifications of ≥98% .

Moxifloxacin intermediate synthesis Enantiomeric resolution Process chemistry yield optimization

Differential Pharmacodynamic Profile: Moxifloxacin C-7 Bicyclic Side Chain vs Levofloxacin and Ciprofloxacin

The C-7 bicyclic side chain (derived from (S,S)-octahydropyrrolo[3,4-b]pyridine) confers moxifloxacin with a low frequency of resistance development (10⁻⁷–10⁻¹⁰) and only small increases in MIC upon serial sub-MIC exposure [1]. Moxifloxacin demonstrates equivalently high inhibitory activity against both DNA gyrase and topoisomerase IV, a unique property that delays resistance development compared to fluoroquinolones that preferentially inhibit only one target [2]. Against MRSA, moxifloxacin MIC₅₀ = 1 mg/L and MIC₉₀ = 8 mg/L, compared with levofloxacin MIC₅₀ = 4 mg/L and MIC₉₀ > 32 mg/L, representing a 4-fold improvement in MIC₅₀ [3]. Mutation rates for moxifloxacin (4 × 10⁻¹⁰) are significantly lower than for ciprofloxacin (5 × 10⁻⁸), corresponding to a 125-fold improvement [2]. These quantitative pharmacodynamic advantages directly depend on the correct (S,S)-stereochemistry of the C-7 side chain.

Moxifloxacin pharmacodynamics Fluoroquinolone resistance prevention Mutant prevention concentration

Best Research and Industrial Application Scenarios for cis-Octahydropyrrolo[3,4-b]pyridine (CAS 151213-42-2)


Moxifloxacin Generic Drug ANDA Submission: Enantiomeric Purity Method Validation

Generic pharmaceutical manufacturers developing Abbreviated New Drug Applications (ANDAs) for moxifloxacin hydrochloride require the (R,R)-enantiomer (CAS 151213-42-2) as a certified impurity reference standard for analytical method validation [1]. The validated chiral HPLC method, with an LOD of 0.098 µg/mL and LOQ of 0.298 µg/mL for impurity G, enables demonstration that the (R,R)-enantiomer content is controlled below the Ph. Eur./USP acceptance criterion of ≤0.1% in moxifloxacin drug substance [2]. Without access to a characterized (R,R)-reference standard with documented purity (≥99.4%) and comprehensive characterization data, regulatory submissions cannot meet ICH Q3A/Q3B impurity qualification requirements .

Stability-Indicating Assay Development: Chiral Degradation Product Monitoring

The capillary electrophoresis method validated for enantiomeric purity determination, capable of baseline-resolving all four moxifloxacin stereoisomers with a 0.05% quantitation limit, requires the (R,R)-enantiomer as a system suitability marker [1]. Stability studies demonstrated that racemization is not a significant degradation pathway for moxifloxacin drug substance in either solid state or solution [1]. However, forced degradation studies and long-term stability testing still require the (R,R)-enantiomer reference to confirm the absence of stereochemical conversion, a critical parameter for ICH Q1A(R2) stability protocol design and shelf-life specification setting [2].

Process Chemistry Route Scouting: Enantiomeric Resolution Optimization

During synthetic route optimization for moxifloxacin intermediates, process chemists require both (S,S)- and (R,R)-enantiomers as analytical reference standards to monitor the efficiency of optical resolution steps using D-(−)-tartaric acid or L-(+)-tartaric acid [1]. The documented synthetic routes achieving overall yields of 32-39% with optical purities reaching 99.7% ee provide benchmarks for process development [2]. The (R,R)-enantiomer isolated as the crystalline L-(+)-tartrate salt during resolution serves as a quantitative marker for monitoring enantiomeric enrichment efficiency in industrial-scale manufacturing [1].

Antibacterial Structure-Activity Relationship (SAR) Studies: C-7 Side Chain Stereochemistry

Medicinal chemistry programs investigating fluoroquinolone SAR require the (R,R)-enantiomer as a stereochemical control to validate that antibacterial activity (MIC₉₀ = 0.06 mg/L against MSSA for the S,S-diastereomer) is stereospecific [1]. The 2- to 64-fold activity difference between moxifloxacin and ciprofloxacin, combined with moxifloxacin's unique dual-target inhibition profile (gyrase IC₅₀ = 17 µM; topoisomerase IV IC₅₀ = 12 nM), is directly attributed to the (S,S)-configuration of the C-7 bicyclic side chain [2]. The (R,R)-enantiomer serves as an essential negative control in SAR studies to quantify the stereochemical contribution to target binding and antibacterial potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Octahydropyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.